molecular formula C7H13BrO2 B8457901 5-Bromo-3,3-dimethylpentanoic Acid CAS No. 69120-98-5

5-Bromo-3,3-dimethylpentanoic Acid

Cat. No.: B8457901
CAS No.: 69120-98-5
M. Wt: 209.08 g/mol
InChI Key: QFNHAKVAKHAPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,3-dimethylpentanoic Acid is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

69120-98-5

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

5-bromo-3,3-dimethylpentanoic acid

InChI

InChI=1S/C7H13BrO2/c1-7(2,3-4-8)5-6(9)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

QFNHAKVAKHAPNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCBr)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stream of dry hydrogen bromide gas (made from 83.3 m) of tetralin and 71 ml of bromine) was bubbled through a stirred solution of 3,3-dimethylpent-4-enoic acid (80 g, 0.625 mol) in dry light petroleum b.p. 40°-60° C. (940 ml) together with benzoyl peroxide (6.4 g, 0.025 mol) until it was saturated (about 2 hours) whilst the reaction mixture was maintained at the temperature between 10°-20° C. by occasional cooling. After completion of the reaction, the mixture was cooled down to -10° C. and the solid product was collected (near quantitative yield). The product was sufficiently pure by NMR spectroscopy to be used directly in the next step synthesis. However, a pure product was obtained after recrystallised from light petroleum spirit m.p. 53°-55° C. 1H NMR δ3.43 (2H, t), 2.27 (2H, s), 2.10 (2H, t), and 1.08 (6H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
[Compound]
Name
light petroleum
Quantity
940 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.